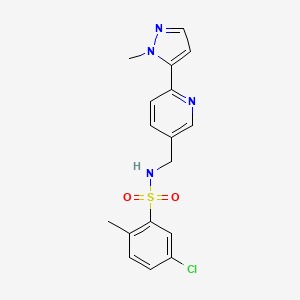
5-chloro-2-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide is a complex organic compound characterized by its sulfonamide group and multiple aromatic rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core aromatic structures. One common approach is the Suzuki-Miyaura cross-coupling reaction , which forms carbon-carbon bonds between boronic acids and halides. This reaction is favored for its mild conditions and functional group tolerance.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonyl chlorides.
Reduction: The nitro group in the pyridine ring can be reduced to an amine.
Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents are iron (Fe) and hydrogen gas (H2).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Sulfonyl chlorides
Reduction: Amines
Substitution: Various substituted benzene derivatives
科学的研究の応用
This compound has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological systems and interactions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact mechanism would depend on the specific application and context in which the compound is used.
類似化合物との比較
5-Chloro-2-methyl-N-(6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)benzenesulfonamide
2-Methyl-N-(6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)benzenesulfonamide
5-Chloro-N-(6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)benzenesulfonamide
Uniqueness: This compound is unique due to its specific arrangement of functional groups and the presence of both chloro and methyl substituents on the benzene ring
生物活性
5-Chloro-2-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This compound features a complex structure that incorporates a chloro group, a methyl group, and a pyrazole-pyridine moiety, which are significant for its pharmacological properties.
The molecular formula of this compound is C17H20ClN3O2S, with a molecular weight of approximately 363.88 g/mol. The presence of the sulfonamide functional group suggests potential applications in antimicrobial and anti-inflammatory therapies.
Structural Formula
Antimicrobial Properties
Research indicates that sulfonamides, including derivatives like this compound, exhibit significant antimicrobial activity. These compounds inhibit bacterial dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria. In vitro studies have shown promising results against various bacterial strains, suggesting potential utility in treating infections caused by resistant bacteria.
Anticancer Activity
The pyrazole and pyridine moieties are known to enhance the anticancer properties of compounds through various mechanisms, including inhibition of specific kinases involved in cancer cell proliferation. Studies have demonstrated that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth in xenograft models.
Case Studies
- Inhibition of MET Kinase : A related compound was reported to demonstrate nanomolar inhibition of MET kinase activity, indicating that structural analogs may possess similar potent effects against oncogenic signaling pathways .
- P2Y12 Antagonism : Another study focused on the discovery of reversible P2Y12 antagonists highlighted the importance of structural features found in sulfonamide derivatives for cardiovascular applications .
Research Findings Summary Table
特性
IUPAC Name |
5-chloro-2-methyl-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2S/c1-12-3-5-14(18)9-17(12)25(23,24)21-11-13-4-6-15(19-10-13)16-7-8-20-22(16)2/h3-10,21H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSNDQAJGIWVJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CN=C(C=C2)C3=CC=NN3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














